The synthesis of AZD-9291 dimesylate involves several distinct methods, with a notable route involving the reaction of N-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]aniline with acrylic acid. The reaction typically occurs in isopropanol under microwave irradiation at controlled temperatures, yielding a high purity product. The process consists of multiple steps that include:
This method has been optimized for yield and purity, achieving over 97% yield in some cases .
AZD-9291 dimesylate has a complex molecular structure characterized by its unique chemical composition. The molecular formula is C28H33N7O2, with a molecular weight of 499.61 g/mol. The structure features multiple functional groups that contribute to its activity as an irreversible inhibitor of the epidermal growth factor receptor. Notably, it contains an electrophilic moiety that covalently binds to cysteine residues in the target enzyme, enhancing its selectivity against mutant forms of epidermal growth factor receptor while sparing the wild-type receptor .
The primary chemical reaction involving AZD-9291 is its interaction with the epidermal growth factor receptor. Upon administration, AZD-9291 binds irreversibly to the cysteine 797 residue within the kinase domain of mutant epidermal growth factor receptors (L858R and T790M). This covalent modification inhibits downstream signaling pathways critical for tumor cell proliferation and survival. The selectivity of AZD-9291 allows it to inhibit mutant forms effectively while demonstrating minimal off-target effects on wild-type epidermal growth factor receptors .
AZD-9291 operates through a well-defined mechanism that involves:
AZD-9291 dimesylate possesses several notable physical and chemical properties:
These properties are critical for formulating the compound into effective therapeutic doses .
AZD-9291 dimesylate is primarily used in oncology as a targeted therapy for patients with non-small cell lung cancer who have developed resistance to first-line treatments due to T790M mutations. Clinical trials have demonstrated its efficacy in shrinking tumors and prolonging survival rates among affected patients. Ongoing research continues to explore its potential applications in various settings, including:
The development of AZD-9291 represents a significant advancement in targeted cancer therapies, providing new hope for patients facing limited treatment options due to genetic mutations in their tumors.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: